
Benzyl piperidine-2-carboxylate hydrochloride
Descripción general
Descripción
“Benzyl piperidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 255.74 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 4 .
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
Benzyl piperidine-2-carboxylate hydrochloride shows significant anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with a bulky moiety in the para position enhances this activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically increases the activity. This compound is considered for development as an antidementia agent due to its potent inhibition of acetylcholinesterase and selectivity over butyrylcholinesterase (BuChE) (Sugimoto et al., 1990).
Synthesis and Structure-Activity Relationships
Extended research into the structure-activity relationships (SAR) of this compound derivatives has been conducted. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties in these derivatives results in enhanced anti-AChE activity. Such studies are crucial for developing more potent inhibitors of AChE (Sugimoto et al., 1992).
Synthesis from Serine
The synthesis of piperidine derivatives, including this compound, from serine has been explored. 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters prepared from serine undergo Claisen rearrangement to yield piperidine derivatives. This method offers a general route to optically pure piperidines with substituents alpha to nitrogen (Acharya & Clive, 2010).
Biological Properties
This compound and its derivatives have been studied for their biological properties, including antibacterial and antifungal activities. For instance, certain derivatives have shown good antibacterial and antifungal activities, highlighting their potential for therapeutic applications (Shafi et al., 2021).
Allosteric Modulation of Cannabinoid Receptors
Research has also been conducted on the allosteric modulation of cannabinoid receptors by compounds like this compound. Such studies are crucial for understanding the compound's pharmacology and potential applications in modulating receptor activity (Price et al., 2005).
Hydroamination and Hydroalkoxylation Reactions
This compound is used in hydroamination and hydroalkoxylation reactions. For example, its derivatives have been used in the Au-catalyzed intramolecular hydroamination of N-allenyl carbamates. This showcases the compound's utility in forming piperidine derivatives through various chemical reactions (Zhang et al., 2006).
Inhibitors of Steroid-5alpha-Reductase
N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which include derivatives of this compound, have been synthesized and evaluated as inhibitors of steroid-5alpha-reductase. This research is significant for developing treatments for conditions like prostate enlargement (Picard et al., 2000).
Mecanismo De Acción
While the specific mechanism of action for “Benzyl piperidine-2-carboxylate hydrochloride” is not mentioned in the papers retrieved, piperidine derivatives have been found to have various pharmacological applications . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Direcciones Futuras
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and potential applications of piperidine derivatives .
Análisis Bioquímico
Biochemical Properties
Benzyl piperidine-2-carboxylate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. It interacts with acetylcholinesterase and butyrylcholinesterase, enzymes responsible for breaking down acetylcholine in the nervous system. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to increased levels of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by preventing the breakdown of acetylcholine. This leads to improved synaptic transmission and cognitive function. Additionally, the compound influences gene expression related to neuroprotection and synaptic plasticity. In non-neuronal cells, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of cholinesterase enzymes. The compound forms a stable complex with these enzymes, preventing the hydrolysis of acetylcholine. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site, such as tryptophan, phenylalanine, and tyrosine. These interactions stabilize the compound-enzyme complex, leading to prolonged enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity for extended periods. Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies in vitro have shown that the compound can sustain its effects on cholinesterase inhibition, while in vivo studies indicate potential for chronic administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances cognitive function without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, indicating potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. This interaction affects the compound’s localization and accumulation in specific tissues, impacting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. The compound’s activity is influenced by its localization, as it needs to be in proximity to cholinesterase enzymes to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, can also affect its targeting to specific cellular compartments, further modulating its activity .
Propiedades
IUPAC Name |
benzyl piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLUTHCQQZSANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38068-77-8 | |
| Record name | 2-Piperidinecarboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38068-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl piperidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)

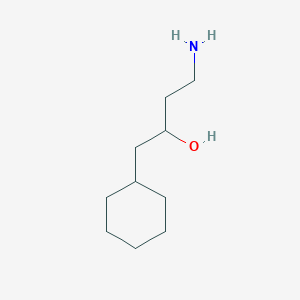
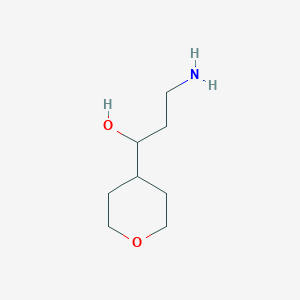
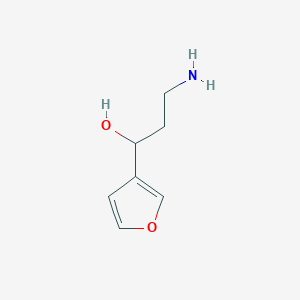
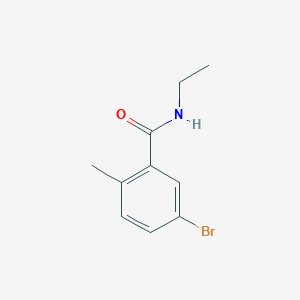
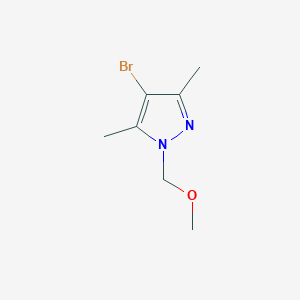

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)
